Bumetanide is a potent loop diuretic, primarily recognized for its role in scientific research involving ion transport mechanisms and cellular processes. [] Its classification as a "loop" diuretic stems from its primary site of action within the thick ascending limb of Henle's loop in the kidneys. [] In scientific research, bumetanide serves as a valuable tool to investigate and manipulate ion transport pathways, particularly those involving sodium, potassium, and chloride ions. []
Future Directions
Developing novel drug delivery systems: Exploring nanoformulations or targeted delivery approaches to enhance its brain penetration and therapeutic efficacy for neurological disorders. []
Investigating cell-specific effects: Delving deeper into the cell-specific actions of bumetanide, particularly its impact on different neuronal populations and glial cells within the brain. []
Elucidating long-term effects: Conducting longitudinal studies to assess the long-term consequences of bumetanide exposure, particularly in the context of developmental disorders like ASD. []
Identifying novel therapeutic targets: Exploring the potential of targeting NKCC1 or related ion transporters for the treatment of other conditions, such as hypertension or cancer. [, ]
Related Compounds
Furosemide
Compound Description: Furosemide is another loop diuretic, similar to bumetanide. It is frequently used as a point of comparison in studies investigating bumetanide's pharmacokinetics, pharmacodynamics, and therapeutic efficacy. [, , , , , ]
Taurocholate
Compound Description: Taurocholate is a bile acid known to be transported by Na+-independent mechanisms in certain cells, such as skate hepatocytes. [] It is used as an inhibitor in bumetanide transport studies. [, ]
Relevance: Research indicates that taurocholate competitively inhibits the Na+-independent bumetanide transport system. This suggests an overlap in the transport mechanisms of these two compounds, even though they belong to different chemical classes. [, ]
PF-3034
Compound Description: PF-3034 is a bumetanide analog. It is used to investigate the specific transport mechanisms of bumetanide. []
Relevance: Studies show that PF-3034 preferentially inhibits Na+-dependent bumetanide uptake, suggesting it might interact with the same transporter as bumetanide, but with a preference for the Na+-dependent pathway. []
PF-2203
Compound Description: Similar to PF-3034, PF-2203 is another bumetanide analog used to study bumetanide transport. []
Relevance: PF-2203 also shows preferential inhibition of the Na+-dependent bumetanide uptake system, indicating a shared transport mechanism with bumetanide, specifically targeting the Na+-dependent pathway. []
Cholate
Compound Description: Cholate, another bile acid, is transported via Na+-independent mechanisms like taurocholate. [] It serves as an inhibitor in bumetanide transport studies. []
Relevance: Cholate preferentially inhibits the Na+-independent bumetanide transport system, highlighting a potential overlap in transport mechanisms for these two compounds, despite their structural differences. []
Probenecid
Compound Description: Probenecid is a drug known to interact with various transport systems, including those involved in organic anion transport. [, ] It is often used as an inhibitor in transport studies. [, ]
Relevance: Probenecid preferentially inhibits Na+-independent bumetanide transport. This finding further strengthens the involvement of organic anion transporters in the uptake of bumetanide, especially through the Na+-independent pathway. [, ]
N,N‐dimethylaminoethylester of bumetanide (DIMAEB)
Compound Description: DIMAEB is a lipophilic ester prodrug of bumetanide, designed to enhance brain penetration. [, ]
Relevance: DIMAEB is rapidly hydrolyzed to bumetanide by esterases in the brain, offering a potential strategy to overcome the limited brain penetration of bumetanide for treating neonatal seizures. [, ]
Bumepamine
Compound Description: Bumepamine is a benzylamine derivative of bumetanide with increased lipophilicity. []
Relevance: Similar to DIMAEB, bumepamine is designed to improve brain penetration and potentially enhance the therapeutic effects of bumetanide in the central nervous system. []
Amphotericin B
Compound Description: Amphotericin B is an antifungal medication known to induce cytotoxicity and apoptosis in certain cells. []
Relevance: Research demonstrates that bumetanide can protect against amphotericin B-induced cytotoxicity and apoptosis. This protective effect is linked to bumetanide's influence on cellular potassium flux, highlighting potential interactions between these two drugs. []
Synthesis Analysis
The synthesis of bumetanide can be outlined in several key steps:
Starting Material: The process begins with 4-chlorobenzoic acid.
Sulfonylchlorination: This compound undergoes sulfonylchlorination using chlorosulfonic acid to produce 4-chloro-3-chlorosulfonylbenzoic acid.
Nitration: The resulting compound is then nitrated with nitric acid to yield 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.
Ammonolysis: Reacting this intermediate with ammonia produces 5-amino-sulfonyl-4-chloro-3-nitrobenzoic acid.
Etherification: The next step involves reacting this product with sodium phenolate, resulting in 5-amino-sulfonyl-3-nitro-5-phenoxybenzoic acid.
Reduction: The nitro group in this compound is reduced using hydrogen gas and a palladium on carbon catalyst, yielding 3-amino-5-aminosulfonyl-5-phenoxybenzoic acid.
Final Reaction: Finally, this intermediate is treated with butanol in the presence of sulfuric acid, followed by hydrolysis with sodium hydroxide to produce bumetanide.
Technical Details
Molecular Structure Analysis
Bumetanide's molecular structure features several functional groups that contribute to its pharmacological activity:
Core Structure: It consists of a benzoic acid moiety substituted with a sulfonamide and a phenoxy group.
Chirality: Bumetanide does not possess any chiral centers, simplifying its synthesis and characterization.
Physical Appearance: It typically appears as a white crystalline solid with a melting point around 230°C.
Structural Formula
The structural representation can be summarized as follows:
Bumetanide participates in several key chemical reactions, primarily related to its synthesis and degradation:
Reduction Reactions: The reduction of nitro groups to amine groups is critical in forming the active diuretic compound.
Hydrolysis: The hydrolysis step involves converting butyl esters into carboxylic acids, which is essential for activating the diuretic properties of bumetanide.
Complex Formation: Recent studies have explored mechanochemical synthesis methods that lead to cocrystals of bumetanide, which can enhance its solubility and bioavailability.
Mechanism of Action
Bumetanide exerts its diuretic effect primarily through the inhibition of the sodium-potassium ATPase pump located in the ascending loop of Henle within the nephron:
Inhibition of Sodium Reabsorption: By blocking the reabsorption of sodium and chloride ions, bumetanide promotes their excretion along with water, leading to increased urine output.
Effect on Renal Function: This mechanism results in decreased blood volume and pressure, making it effective for treating conditions like hypertension and heart failure.
Pharmacodynamics
Potency Comparison: Bumetanide is approximately 40 times more potent than furosemide, another commonly used loop diuretic, due to its higher bioavailability (around 80%) and predictable absorption characteristics.
Physical and Chemical Properties Analysis
Bumetanide exhibits several notable physical and chemical properties:
Property
Value
Molecular Weight
364.42 g/mol
Melting Point
230°C
Solubility
>20 mg/mL
Octanol/Water Partition Coefficient
2.6
Physical Appearance
White crystalline solid
These properties influence its pharmacokinetics and therapeutic efficacy in clinical settings.
Applications
Bumetanide is primarily used in clinical settings for:
Diuretic Therapy: Treatment of edema associated with heart failure, liver cirrhosis, and renal disease.
Hypertension Management: Effective in lowering blood pressure through fluid reduction.
Research Applications: Studies on drug interactions, pharmacodynamics, and formulation development continue to explore bumetanide's potential beyond traditional uses.
Additionally, bumetanide has been implicated in various studies focusing on its effects on electrolyte balance and renal function.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bevantolol is an antagonist of the β1-adrenergic receptor (β1-AR; Ki = 14.79 nM in rat cortical membranes). It is selective for β1- over β2-ARs (Ki = 588.84 nM), as well as α2-ARs up to 100 μM, but is an antagonist of α1-ARs (Ki = 125.89 nM). Bevantolol inhibits low voltage-activated calcium currents (LVA-ICa) in dissociated rat ventro-medial hypothalamic neurons (IC50 = 40 μM). It inhibits norepinephrine-induced contraction of isolated rabbit thoracic aorta (pA2 = 4.77), isoprenaline-induced inotropic effects in isolated guinea pig right atria (pA2 = 7.74), and isoprenaline-induced relaxation of isolated guinea pig trachea (pA2 = 6.69). Bevantolol (250 mg/kg per day) prevents immobilization stress-induced increases in systolic blood pressure in a rat model of stress-induced hypertension. Bevantolol Hydrochloride is a beta-1 adrenoceptor antagonist that has been shown to be as effective as other beta blockers for the treatment of angina pectoris and hypertension.
Bexin-1 is an inhibitor of Munc13-4 membrane binding which targets the Munc13-4 C2 domain-membrane interface, and inhibits ionomycin-stimulated ANF-EGFP secretion.
Bexagliflozin is a C-glycosyl comprising of beta-D-glucose in which the anomeric hydroxy group is replaced by a 4-chloro-3-({4-[2-(cyclopropyloxy)ethoxy]phenyl}methyl)phenyl group. It is a sodium-glucose co-transporter 2 (SGLT2) inhibitor indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. It has a role as a sodium-glucose transport protein subtype 2 inhibitor, a hypoglycemic agent and an antihypertensive agent. It is a C-glycosyl compound, an aromatic ether, a member of monochlorobenzenes, a diether and a member of cyclopropanes. Bexagliflozin is a highly specific and potent sodium-glucose co-transporter 2 (SGLT2) inhibitor. Similar to other SGLT2 inhibitors, bexagliflozin contains three basic moieties: glucose, two benzene rings and a methylene bridge. SGLT2 is responsible for 60% to 90% of renal glucose re-uptake, and unlike other isoforms such as SGLT1, SGLT2 is mainly expressed in the kidney. By inhibiting SGLT2, bexagliflozin reduces renal reabsorption of filtered glucose and increases urinary glucose excretion, which reduces blood glucose levels independently of insulin sensitivity. In January 2023, bexagliflozin was approved by the FDA for the treatment of adults with type 2 diabetes. Its use is not recommended in patients with type 1 diabetes since it may increase their risk of diabetic ketoacidosis. Bexagliflozin is a Sodium-Glucose Cotransporter 2 Inhibitor. The mechanism of action of bexagliflozin is as a Sodium-Glucose Transporter 2 Inhibitor.
Bexarotene is a retinoid, a member of benzoic acids and a member of naphthalenes. It has a role as an antineoplastic agent. Bexarotene (Targretin) is an antineoplastic agent indicated by the FDA for Cutaneous T cell lymphoma. It has been used off-label for lung cancer, breast cancer, and Kaposi's sarcoma. Bexarotene is a Retinoid. Bexarotene is a retinoid analogue that is used to treat the skin manifestations of cutaneous T cell lymphoma (CTCL). Bexarotene therapy is associated with a high rate of serum enzyme elevations and rare instances of clinically apparent acute liver injury. Bexarotene is a synthetic retinoic acid agent with potential antineoplastic, chemopreventive, teratogenic and embryotoxic properties. Bexarotene selectively binds to and activates retinoid X receptors (RXRs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, apoptosis of some cancer cell types, and tumor regression. (NCI04) A rexinoid (an RXR-binding ligand), tetrahydronaphthalene derivative and RETINOID X RECEPTOR antagonist that is used in the treatment of CUTANEOUS T-CELL LYMPHOMA.
1-[4-(4-chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine is a member of the class of 1,3-thiazoles that is 2-[2-(propan-2-ylidene)hydrazino]-1,3-thiazole carrying an additional 4-chlorophenyl substituent at position 4. It has a role as an EC 2.3.1.48 (histone acetyltransferase) inhibitor. It is a member of 1,3-thiazoles, a hydrazone and a member of monochlorobenzenes.
BF-1 is a 5-Hydroxytryptamine receptor 2B (5-HT2B, serotonin receptor 2B) antagonist potentially for the treatment of migraine. BF-1 was tested as potential migraine prophylactic drug by blocking meta-chlorophenylpiperazine, (mCPP) or BW723C86 (5-((thiophen-2-yl)methoxy)-α-methyltryptamine) induced neurogenic dural plasma protein extravasation in a guinea pig model that may resemble a migraine attack.